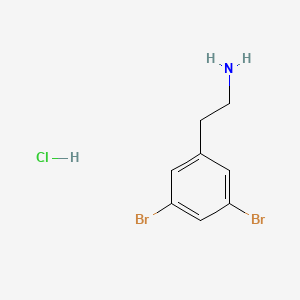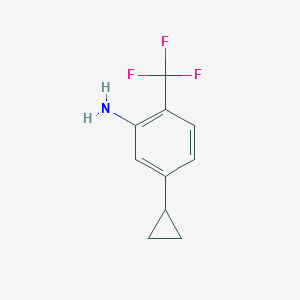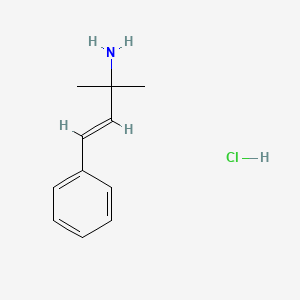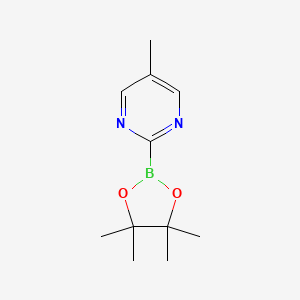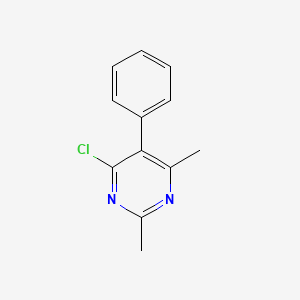
4-Chloro-2,6-dimethyl-5-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dimethyl-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine typically involves the chlorination of 2,6-dimethyl-5-phenylpyrimidine. One common method is the reaction of 2,6-dimethyl-5-phenylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using large-scale reactors, controlling the temperature and pressure, and employing efficient purification techniques to obtain high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-dimethyl-5-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 2,6-dimethyl-5-phenylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,6-dimethyl-5-phenylpyrimidine derivatives with various substituents replacing the chlorine atom.
Oxidation: Products include 2,6-dimethyl-5-phenylpyrimidine-4-carboxylic acid or 2,6-dimethyl-5-phenylpyrimidine-4-aldehyde.
Reduction: The major product is 2,6-dimethyl-5-phenylpyrimidine.
Applications De Recherche Scientifique
4-Chloro-2,6-dimethyl-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-4-chloropyrimidine
- 2,6-Dimethyl-5-phenylpyrimidine
- 4-Chloro-2,6-dimethylpyrimidine
Uniqueness
4-Chloro-2,6-dimethyl-5-phenylpyrimidine is unique due to the presence of both chlorine and phenyl substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H11ClN2 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
4-chloro-2,6-dimethyl-5-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3 |
Clé InChI |
DLSVFHVFAVBODV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


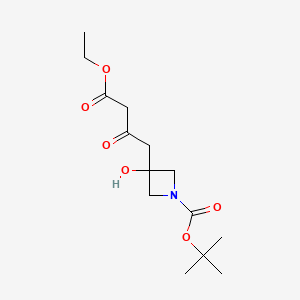
![5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13455513.png)
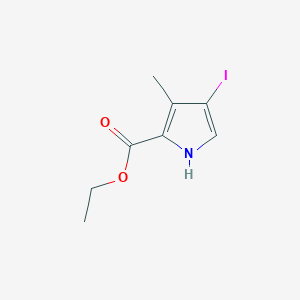

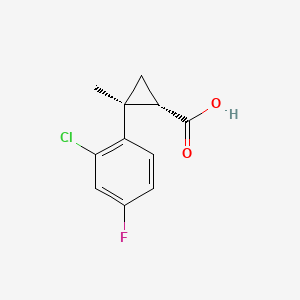
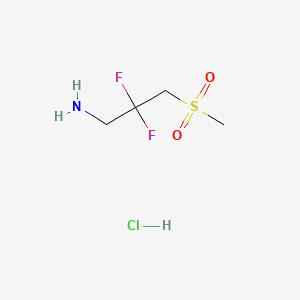
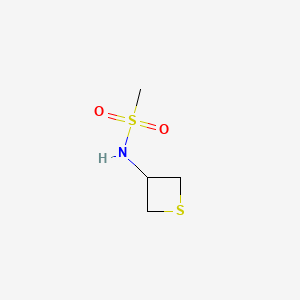
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
